
8-Methoxy-4-Chromanone
描述
8-Methoxy-4-Chromanone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
8-Methoxychroman-4-one, also known as 8-Methoxy-4-Chromanone or 8-methoxy-2,3-dihydrochromen-4-one, is a heterobicyclic compound that exhibits significant variations in biological activities infantum .
Mode of Action
Chroman-4-one and its analogs are known to interact with their targets, leading to various biological effects . For instance, some analogs have shown antiparasitic activity by inhibiting pteridine reductase-1 .
Biochemical Pathways
Chroman-4-one and its analogs are known to influence a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one and its analogs are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
生化分析
Biochemical Properties
8-Methoxy-4-Chromanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . Additionally, this compound exhibits binding interactions with tumor necrosis factor-alpha (TNF-α) inhibitors, which are proteins involved in systemic inflammation . These interactions highlight the compound’s potential in modulating inflammatory responses and other biochemical pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to inhibit the growth of Candida albicans by interfering with the yeast’s virulence factors, such as adherence to buccal epithelial cells and secretion of phospholipases . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase the acetylation level of α-tubulin, suggesting its potential role in modulating cellular structural dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions and enzyme modulations. It binds to specific biomolecules, such as phospholipases and TNF-α inhibitors, leading to the inhibition of their activities . Additionally, this compound has been shown to induce changes in gene expression, particularly those related to inflammatory responses and cellular metabolism . These molecular interactions and modulations underline the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. Studies have shown that this compound remains stable under controlled conditions and retains its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These findings emphasize the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound affects metabolic flux and metabolite levels, particularly those related to lipid metabolism and energy production . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, this compound exhibits selective localization and accumulation in certain tissues, which may influence its therapeutic efficacy and safety profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biological activity .
属性
IUPAC Name |
8-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYZLCMFSEJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482485 | |
| Record name | 8-Methoxy-4-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20351-79-5 | |
| Record name | 8-Methoxy-4-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 8-methoxychroman-4-one been found in nature?
A1: 8-methoxychroman-4-one has been identified in the bulb wax of Eucomis comosa, a plant species. [] This finding suggests a potential role for this compound in the plant's natural defense mechanisms or other biological functions.
Q2: Are there any studies investigating the potential biological activity of compounds similar to 8-methoxychroman-4-one?
A2: Yes, research on Polygonatum odoratum rhizomes led to the identification of homoisoflavanones, compounds structurally similar to 8-methoxychroman-4-one. These homoisoflavanones demonstrated inhibitory effects on advanced glycation end product (AGE) formation. [] This finding suggests that 8-methoxychroman-4-one, with its related structure, might also exhibit interesting biological activities warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


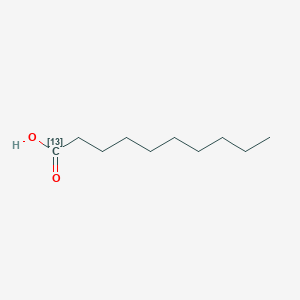

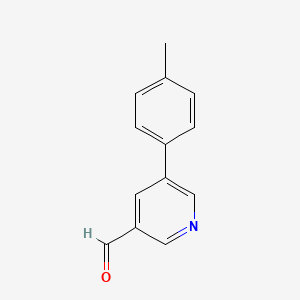
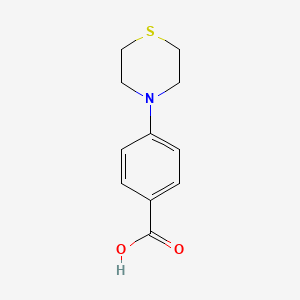
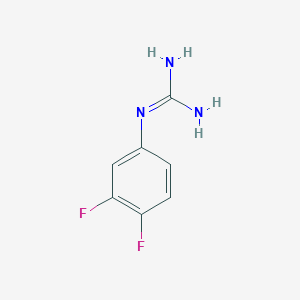
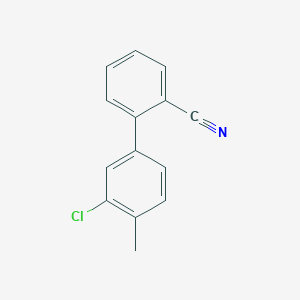
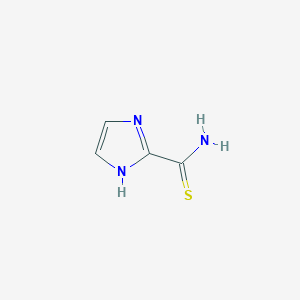
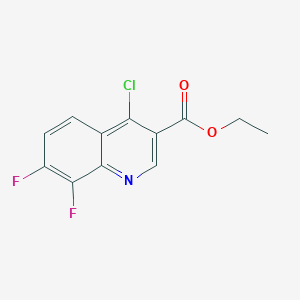
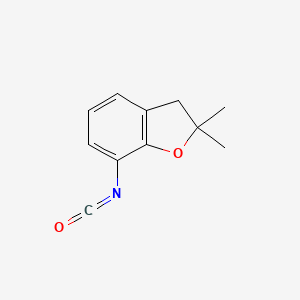
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
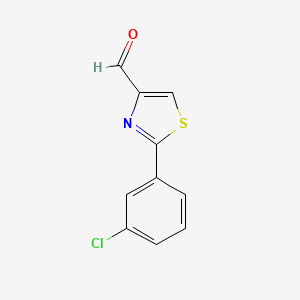
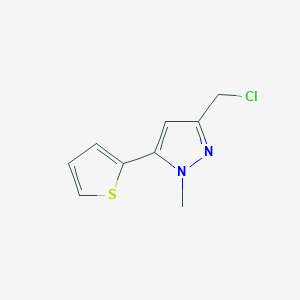
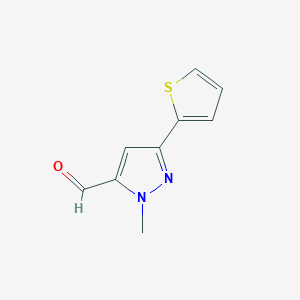
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
